molecular formula C19H23NO2 B564975 10,11-Dihydro-10,11-dihydroxy Protriptyline CAS No. 29785-65-7

10,11-Dihydro-10,11-dihydroxy Protriptyline

Cat. No. B564975
CAS RN: 29785-65-7
M. Wt: 297.398
InChI Key: KQWYQGRGZFSGCJ-UHFFFAOYSA-N
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Description

10,11-Dihydro-10,11-dihydroxy Protriptyline is a metabolite of Protriptyline . Protriptyline is a tricyclic antidepressant used for the treatment of depression and ADHD .


Molecular Structure Analysis

The molecular formula of 10,11-Dihydro-10,11-dihydroxy Protriptyline is C19H23NO2 . Its molecular weight is 297.39 .


Physical And Chemical Properties Analysis

The molecular formula of 10,11-Dihydro-10,11-dihydroxy Protriptyline is C19H23NO2 . Its molecular weight is 297.39 .

Scientific Research Applications

Pharmacologic Therapy of Obstructive Sleep Apnea (OSA)

While protriptyline's use in obstructive sleep apnea (OSA) treatment has been explored, its effectiveness is restricted by frequent side effects. Its potential role, particularly in mild and REM-related OSA, needs further clarification through basic research and well-designed clinical trials to identify an effective medication for OSA. The current data do not support using any drug, including protriptyline, as an alternative to CPAP therapy for OSA, highlighting the necessity for further investigation in this area (Magalang & Mador, 2003).

Use in Dentistry

Antidepressants, including protriptyline, have been researched for their effectiveness in dentistry, especially for managing chronic or acute pain, bruxism, and burning mouth syndrome. However, the studies show considerable methodological heterogeneity, suggesting a need for further research to establish their efficacy in specific clinical situations in dentistry (Lino et al., 2018).

Treatment of Chronic Tension-Type Headache

Protriptyline is explored as a treatment for chronic tension-type headaches. Its antinociceptive property, believed to be mainly due to serotonin reuptake inhibition in the central nervous system, makes it a potential treatment. However, the literature presents contradictory results on its efficacy, necessitating a comprehensive review and more research to establish its effectiveness in treating chronic tension-type headaches (Torrente Castells et al., 2008).

Chemotherapy-Induced Peripheral Neuropathy (CIPN)

The effectiveness of tricyclic antidepressants like protriptyline in managing chemotherapy-induced peripheral neuropathy (CIPN) has been explored. While there are no agents recommended for the prevention of CIPN, agents like protriptyline may be offered based on data supporting their utility in other neuropathic pain conditions. However, the trials tend to be small and heterogeneous, highlighting the need for further research on these agents (Hershman et al., 2014).

properties

IUPAC Name

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQWYQGRGZFSGCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50952222
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10,11-Dihydro-10,11-dihydroxy Protriptyline

CAS RN

29785-65-7
Record name 10,11-Dihydro-10,11-dihydroxyprotriptyline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50952222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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